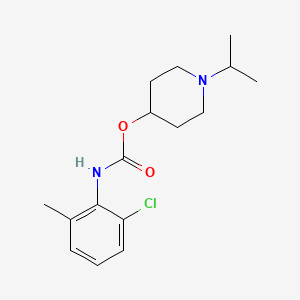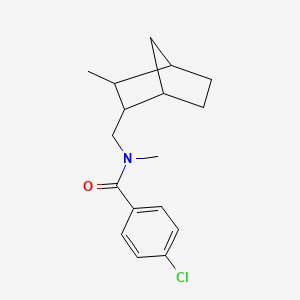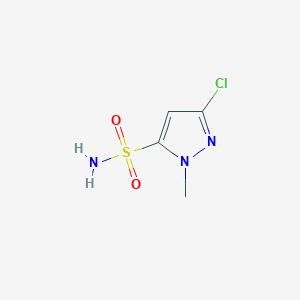
5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an aminosulfonyl group, a chlorine atom, and a methyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high efficiency and consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the aminosulfonyl group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, sulfonyl derivatives, and amino derivatives. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activities .
Applications De Recherche Scientifique
5-(Aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, affecting signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminosulfonyl)-1-methyl-1H-pyrazol
- 5-(Aminosulfonyl)-3-chloro-1-phenyl-1H-pyrazol
- 3-(Aminosulfonyl)-5-chloro-1-methyl-1H-pyrazol
Uniqueness
5-(Aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminosulfonyl group enhances its solubility and reactivity, while the chlorine atom provides a site for further functionalization. This combination of features makes it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
5-chloro-2-methylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-4(11(6,9)10)2-3(5)7-8/h2H,1H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLVDNOVUOZBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



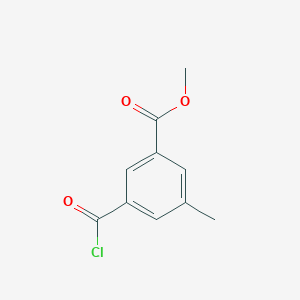





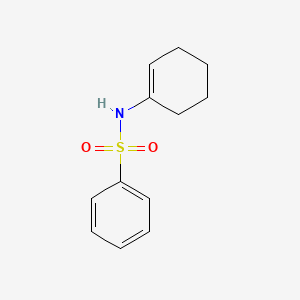
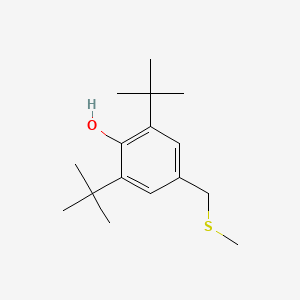
![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
